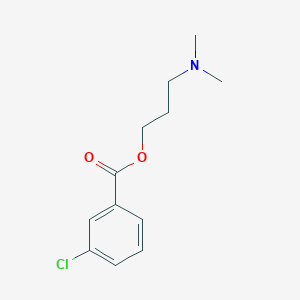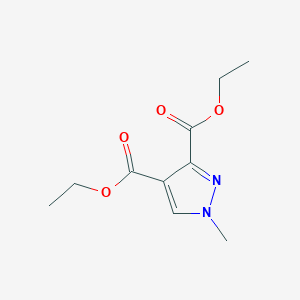
1-metil-1H-pirazol-3,4-dicarboxilato de dietilo
Descripción general
Descripción
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure with two nitrogen atoms at positions 1 and 2 and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to yield pyrazoles .Molecular Structure Analysis
The molecular structure of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester consists of a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C10H14N2O4 .Chemical Reactions Analysis
Pyrazoles can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Mecanismo De Acción
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester is believed to exert its effects by binding to the active site of the target enzyme and preventing the substrate from binding. This results in a decrease in enzyme activity and an increase in substrate concentration. Additionally, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase activity, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has been shown to have antioxidant and anti-inflammatory properties. Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. Additionally, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has been shown to be effective in a variety of experimental models, indicating its potential for use in a wide range of applications. However, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several potential future directions for research on Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester. One area of interest is the development of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester may have potential applications in the treatment of other conditions such as cancer and inflammation. Further studies are needed to fully elucidate the potential of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has been studied for its ability to inhibit cholinesterase activity, reduce oxidative stress and inflammation, and have neuroprotective effects. Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has several advantages for use in lab experiments, including its ease of synthesis and well-characterized mechanism of action. However, further studies are needed to fully elucidate the potential of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester and to determine its safety and efficacy in humans.
Métodos De Síntesis
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester can be synthesized using a variety of methods, including the reaction of 1-methylpyrazole-3,4-dicarboxylic acid with diethyl carbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and takes several hours to complete. The resulting Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester can be purified using standard techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-metil-1H-pirazol-3,4-dicarboxilato de dietilo: un análisis completo de las aplicaciones de investigación científica
Investigación farmacéutica Potencial agente terapéutico Síntesis: Este compuesto está estructuralmente relacionado con los derivados de pirazol, que son conocidos por sus propiedades farmacológicas. Se puede utilizar en la síntesis de varios agentes terapéuticos, como los moduladores de la γ-secretasa para la enfermedad de Alzheimer, los inhibidores de JAK2 para trastornos mieloproliferativos y los inhibidores de la quinasa c-Met para el tratamiento del cáncer .
Ciencia de materiales Desarrollo de actuadores blandos: Similar a sus análogos de pirrol, el this compound podría utilizarse en el desarrollo de actuadores blandos con aplicaciones en robótica y dispositivos médicos. Estos actuadores requieren materiales que exhiban una fluencia electroquímica mínima y una tensión de accionamiento constante .
Reactivo de química orgánica en síntesis: En la síntesis orgánica, este compuesto podría actuar como un reactivo versátil para la construcción de moléculas complejas. Su potencial reside en la formación de aminopirimidinas, aminotriazinas y otros compuestos heterocíclicos que son valiosos en diversas industrias químicas .
Catalisis Fuente de hidrógeno: Los derivados de pirazol dicarboxilatos se han utilizado como fuentes de hidrógeno en reacciones catalíticas como la reducción conjugada y la aminación reductora. Esto sugiere que el this compound podría desempeñar un papel similar en la facilitación de estas importantes transformaciones .
Análisis químico Estándares de cromatografía: Compuestos como el this compound se pueden emplear como estándares o referencias en el análisis cromatográfico debido a sus propiedades químicas únicas, lo que ayuda a la identificación y cuantificación de sustancias.
Bioquímica Estudios de inhibición enzimática: Los derivados de pirazol se investigan a menudo por sus actividades inhibitorias enzimáticas. Este compuesto podría utilizarse en ensayos bioquímicos para estudiar la inhibición de enzimas relevantes para las vías de las enfermedades o los procesos metabólicos.
Thermo Fisher Scientific - Derivados de pirazol MDPI - Estructura y química de los pirazoles MilliporeSigma - Derivados de pirrol Thermo Fisher Scientific - Derivados de piridina
Propiedades
IUPAC Name |
diethyl 1-methylpyrazole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-12(3)11-8(7)10(14)16-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDUGNXQHVPZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146983 | |
| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10514-60-0 | |
| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)


![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)
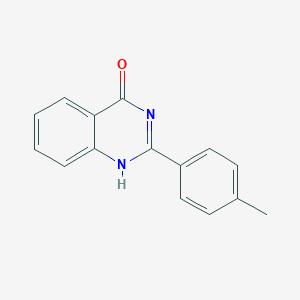
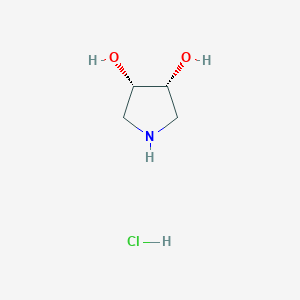
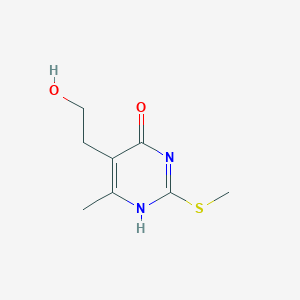


![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)

